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(-)-Isosativene

Cat. No.: B13803857
M. Wt: 204.35 g/mol
InChI Key: CGZBLYYTRIVVTD-XLWJZTARSA-N
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Description

Contextualization within Natural Product Chemistry and Sesquiterpenoid Research

Natural product chemistry is a field dedicated to the isolation, structural characterization, synthesis, and biological evaluation of chemical compounds derived from natural sources. frontiersin.orgnih.gov Sesquiterpenoids represent a significant and structurally diverse class within this field, often exhibiting complex, polycyclic architectures. nih.govmdpi.com These compounds are biosynthesized from three isoprene (B109036) units and are known for their wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. mdpi.comscienceopen.com (-)-Isosativene belongs to the sativene-type sesquiterpenoids, which are characterized by a bicyclo[3.2.1]octane core structure. beilstein-journals.org This structural motif is shared with related compounds such as sativene (B1246779) and cyclosativene, and they are often found to co-occur in nature. beilstein-journals.orgresearchgate.net The study of this compound and its relatives provides valuable insights into the biosynthetic pathways that generate such molecular complexity and diversity in fungi and plants. beilstein-journals.orgresearchgate.net

Historical Perspectives on the Discovery and Initial Isolation of this compound

The journey into the chemistry of terpenes began in the 19th century, with early chemists like Otto Wallach pioneering the systematic isolation and classification of these compounds from essential oils. muzablends.com While the initial focus was on more abundant monoterpenes and diterpenes, the development of more sophisticated separation and analytical techniques in the 20th century paved the way for the discovery of a wider array of sesquiterpenoids.

The first report of this compound's isolation was not as a primary natural product but as a minor component formed during the acid-catalyzed rearrangement of copacamphene. cdnsciencepub.com It was also identified as a product of the acid-catalyzed isomerization of sativene. researchgate.net Fungi, particularly from the genus Bipolaris (previously known as Helminthosporium and Cochliobolus), have been identified as a rich source of sativene-type sesquiterpenoids. beilstein-journals.orgresearchgate.net For instance, studies on the fungal plant pathogen Bipolaris sorokiniana have led to the isolation of various sativene-related compounds, highlighting the biosynthetic promiscuity of the enzymes within these organisms. beilstein-journals.orgacs.org The isolation of isosativenetriol from the endophytic fungus Cochliobolus spp. further underscores the prevalence of the isosativene scaffold in fungal metabolites. researchgate.net

Structural Elucidation Challenges and Confirmations for this compound

The determination of the complex, three-dimensional structure of sesquiterpenoids was a significant challenge for early organic chemists. Initial structural hypotheses were often based on chemical degradation studies and the application of empirical rules. The advent of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), revolutionized the field of structural elucidation. mdpi.comnih.gov

For this compound, its structural confirmation was closely tied to that of its isomers, sativene and cyclosativene. The interconversion of these compounds under acidic conditions provided crucial clues to their shared carbon skeleton. researchgate.netcdnsciencepub.com The definitive structure of this compound, with its specific stereochemistry, was established through a combination of detailed spectroscopic analysis and, importantly, through its stereoselective total synthesis. cdnsciencepub.com The synthesis of a molecule with a known, unambiguous structure and the subsequent comparison of its spectral data with that of the isolated natural product remains a cornerstone of structural confirmation in natural product chemistry.

Significance of this compound as a Research Target in Organic and Biological Chemistry

The pursuit of natural product synthesis is a major driver of innovation in organic chemistry. uni-hamburg.dewikipedia.org The complex, tricyclic framework of this compound presents a formidable challenge for synthetic chemists, stimulating the development of new synthetic strategies and methodologies. mcgill.ca The total synthesis of this compound and its isomers not only confirms their structures but also provides access to larger quantities of these compounds for biological evaluation. cdnsciencepub.com

From a biological perspective, while this compound itself has not been the subject of extensive biological screening, its derivatives and related sativene-type sesquiterpenoids have shown interesting activities. acs.orgresearchgate.net For example, some sativene derivatives have exhibited phytotoxic or plant-growth-promoting effects. acs.org The study of these compounds can lead to the discovery of new leads for agrochemicals or pharmaceuticals. scienceopen.com Furthermore, understanding the biosynthesis of this compound can provide tools for synthetic biology, enabling the engineered production of these and other valuable sesquiterpenoids. beilstein-journals.orgresearchgate.net

Current Research Gaps and Future Directions in this compound Investigations

Despite the progress made, several gaps remain in our understanding of this compound. A significant knowledge gap exists regarding the specific biological activities of pure this compound. nih.govresearchgate.netcetjournal.it Systematic screening of this compound against a broad range of biological targets is warranted.

Another area ripe for exploration is the detailed elucidation of its biosynthetic pathway. While the general pathway from farnesyl pyrophosphate is understood, the specific enzymes (terpene synthases and modifying enzymes) responsible for the formation of the isosativene skeleton and its subsequent modifications are not fully characterized. beilstein-journals.org Identifying and characterizing these enzymes could enable their use in biocatalytic processes.

Future research should also focus on:

Developing more efficient and scalable total syntheses of this compound to facilitate further biological studies.

Investigating the ecological role of this compound and related compounds in the organisms that produce them, for example, in plant-fungus interactions.

Exploring the potential of the isosativene scaffold for the development of new agrochemicals or therapeutic agents through the synthesis and evaluation of novel analogs.

Utilizing advanced analytical techniques to identify and quantify this compound and its metabolites in various natural sources. rsc.org

Addressing these research gaps will undoubtedly deepen our understanding of this fascinating sesquiterpenoid and could unlock its potential for practical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24 B13803857 (-)-Isosativene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1R,3S,6S,7R,8R)-3-methyl-2-methylidene-6-propan-2-yltricyclo[5.2.1.03,8]decane

InChI

InChI=1S/C15H24/c1-9(2)12-5-6-15(4)10(3)11-7-13(12)14(15)8-11/h9,11-14H,3,5-8H2,1-2,4H3/t11-,12+,13-,14-,15-/m1/s1

InChI Key

CGZBLYYTRIVVTD-XLWJZTARSA-N

Isomeric SMILES

CC(C)[C@@H]1CC[C@]2([C@H]3[C@@H]1C[C@H](C3)C2=C)C

Canonical SMILES

CC(C)C1CCC2(C3C1CC(C3)C2=C)C

Origin of Product

United States

Synthetic Methodologies for Isosativene and Its Congeners

Retrosynthetic Analysis Strategies for the Tricyclic Sesquiterpene Core of (-)-Isosativene

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. govtgirlsekbalpur.comdeanfrancispress.comspcmc.ac.in For the tricyclic core of this compound, a common strategy involves disconnecting the molecule at key positions to reveal logical precursors.

A primary disconnection often targets the bond between the two fused five-membered rings, simplifying the tricyclic system into a more manageable bicyclic or monocyclic intermediate. Another approach involves breaking a carbon-carbon bond within one of the rings, which can lead to precursors amenable to powerful ring-forming reactions such as intramolecular aldol (B89426) condensations or Diels-Alder reactions. The choice of disconnection is guided by the desire to create synthons—idealized fragments—that have readily available and reactive synthetic equivalents. spcmc.ac.in

The inherent strain and stereochemical complexity of the [3.2.1]bicyclooctane skeleton present in isosativene demand careful planning. Retrosynthetic strategies must consider not only the formation of the carbon skeleton but also the installation of the correct relative and absolute stereochemistry at multiple chiral centers.

Total Synthesis Approaches to Enantiopure this compound

The total synthesis of natural products serves as a testament to the power of organic chemistry and often drives the development of new synthetic methods. aalto.fi The synthesis of enantiopure this compound is a significant challenge that has been tackled through various innovative approaches.

Seminal Synthetic Routes: Pioneering Studies and Key Strategic Disconnections

Early synthetic efforts toward sativene-type sesquiterpenes laid the groundwork for the synthesis of this compound. A notable formal synthesis of racemic sativene (B1246779) started from the commercially available Wieland-Miescher ketone. acs.orgnih.gov This approach utilized key reactions such as intramolecular cyclization, Grignard reaction, and ionic hydrogenation to construct the tricyclic framework. acs.orgnih.gov While targeting sativene, the strategies and intermediates developed in these pioneering studies provided valuable insights for the synthesis of its isomer, isosativene.

Stereochemical Control and Asymmetric Induction in this compound Total Synthesis

Achieving the correct stereochemistry is a paramount challenge in the total synthesis of this compound. Asymmetric induction, the preferential formation of one enantiomer or diastereomer over another, is crucial for obtaining the desired enantiopure product. wikipedia.org This can be achieved through several methods:

Substrate Control: Utilizing a chiral starting material from the "chiral pool" to direct the stereochemical outcome of subsequent reactions. nih.govmdpi.com

Reagent Control: Employing chiral reagents or catalysts to influence the stereoselectivity of a reaction. wikipedia.org

Auxiliary Control: Temporarily attaching a chiral auxiliary to the substrate to direct a stereoselective transformation, after which the auxiliary is removed. wikipedia.org

In the context of this compound synthesis, diastereoselective reactions are often employed to control the relative stereochemistry of the newly formed chiral centers. inflibnet.ac.in The principles of kinetic and thermodynamic control are fundamental in designing these stereoselective transformations. inflibnet.ac.in Models such as the Felkin-Anh model are often used to predict the stereochemical outcome of nucleophilic additions to carbonyl groups adjacent to a stereocenter. govtgirlsekbalpur.comwikipedia.org

Recent Advancements and Enantioselective Catalytic Methods in Sesquiterpene Synthesis Relevant to this compound

The field of asymmetric catalysis has revolutionized the synthesis of chiral molecules. aalto.fi Recent advancements in enantioselective catalytic methods have provided powerful tools for the synthesis of sesquiterpenes like this compound. For instance, palladium-catalyzed enantioselective alkylations have been successfully used to construct all-carbon quaternary centers, a common structural motif in terpenoids. acs.orgnih.gov Furthermore, organocatalysis has emerged as a powerful strategy, with switchable dual catalytic systems enabling direct enantioselective access to bridged bicyclic ring systems. rsc.org These modern methods offer highly efficient and atom-economical routes to chiral building blocks and complex natural products.

Synthesis of Structurally Related Sativene-Type Sesquiterpenoids

The synthesis of sesquiterpenoids structurally related to this compound, such as (+)-sativene and (+)-cyclosativene, has also been a significant area of research. tandfonline.com These efforts have not only led to the successful synthesis of these natural products but have also helped to unambiguously establish their absolute configurations. tandfonline.com The development of stereoselective routes to these related compounds often involves shared intermediates and strategies, contributing to a broader understanding of the synthesis of this class of molecules. tandfonline.com For example, a formal total synthesis of racemic sativene has been achieved, providing a key precursor in McMurry's route to the natural product. nih.gov The sativene-type sesquiterpenoids are characterized by a bicyclo[3.2.1]octane backbone. anu.edu.au

Related Sesquiterpenoid Key Synthetic Feature Significance
(+)-SativeneStereoselective total synthesisEstablished absolute configuration tandfonline.com
(+)-CyclosativeneStereoselective total synthesisEstablished absolute configuration tandfonline.com
Racemic SativeneFormal total synthesis from Wieland-Miescher ketoneProvided a key intermediate for total synthesis acs.orgnih.gov

Chemoenzymatic Synthesis and Biocatalytic Transformations Towards this compound

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages in organic synthesis, including high selectivity and mild reaction conditions. wikipedia.orgnih.gov Chemoenzymatic synthesis combines the best of both chemical and enzymatic methods to create efficient and sustainable synthetic routes. rsc.orgresearchgate.netnih.gov

In the context of sesquiterpene synthesis, terpene synthases are enzymes that can catalyze the complex cyclization of acyclic precursors into intricate polycyclic structures. anu.edu.au A versatile cyclase, BipA, has been identified that produces (-)-sativene as the dominant product, along with this compound. ebi.ac.uk This discovery opens the door for the development of biocatalytic processes for the production of this compound.

The integration of biocatalytic steps into a synthetic sequence can provide access to chiral intermediates that would be difficult to obtain through traditional chemical methods. frontiersin.orgmdpi.com The ability to engineer enzymes through directed evolution further expands the scope of biocatalysis, allowing for the creation of catalysts with tailored substrate specificities and reactivities. wikipedia.orgnih.gov

Fragment Coupling and Macrocyclization Strategies for Related Scaffolds

The convergent synthesis of complex cyclic systems often relies on the strategic coupling of smaller, more readily accessible fragments, followed by a key cyclization event to construct the final ring system. In the context of sesquiterpenes with structures analogous to this compound, this approach offers a powerful and flexible route to the target molecule. These strategies typically involve the formation of a macrocyclic precursor, which then undergoes a transannular cyclization, or the direct intramolecular cyclization of a linear precursor assembled from key fragments.

Several powerful synthetic methods have been employed for the construction of the tricyclic and bicyclic systems found in sesquiterpenes. These include radical cyclizations, transition-metal-catalyzed cross-coupling reactions, and intramolecular bond formations facilitated by organometallic reagents.

Radical Cyclizations:

Radical cyclizations have proven to be a robust method for the formation of complex polycyclic systems. researchgate.netthieme-connect.commdpi.comthieme-connect.com In the context of sesquiterpene synthesis, a common strategy involves the generation of a radical at a specific position on a precursor, which then initiates a cascade of cyclizations to form multiple rings in a single step. For instance, a titanocene-mediated radical cyclization of an epoxy-olefin precursor can be envisioned for the construction of the isosativene skeleton.

A hypothetical retrosynthetic analysis of this compound suggests that the tricyclic core could be accessed from a functionalized bicyclo[2.2.2]octane intermediate. The synthesis of such bicyclic systems is a key challenge and can be achieved through various methods, including Diels-Alder reactions and transition-metal-catalyzed processes. google.comjustia.comescholarship.org

Nozaki-Hiyama-Kishi (NHK) Reaction:

The Nozaki-Hiyama-Kishi (NHK) reaction is a highly effective method for the formation of carbon-carbon bonds, particularly in the context of complex natural product synthesis due to its high chemoselectivity. nih.govsonar.chnih.govillinois.edu This chromium-mediated coupling of an aldehyde with a vinyl or allyl halide can be employed both intermolecularly to couple fragments and intramolecularly to effect macrocyclization or the closure of smaller rings. In a potential synthesis of an isosativene precursor, an intramolecular NHK reaction could be utilized to form a key seven- or eight-membered ring, which could then undergo further transformations to yield the tricyclic core. For example, the synthesis of germacrane (B1241064) sesquiterpenes has been achieved using an intramolecular NHK reaction to construct the ten-membered ring. thieme.de

Reaction Type Starting Materials Reagents and Conditions Product Key Features Reference
Intramolecular NHK ReactionAldehyde with a vinyl iodideCrCl2, NiCl2, DMSOMacrocyclic alcoholHigh chemoselectivity, tolerance of various functional groups. illinois.edu
Radical CyclizationEpoxy-olefinCp2TiCl, ZnTricyclic alcoholCascade reaction forming multiple rings in one step. researchgate.net
Diels-Alder ReactionDiene and DienophileHeat or Lewis AcidBicyclo[2.2.2]octeneEfficient construction of the bicyclic core. escholarship.org
Suzuki-Miyaura CouplingVinyl boronic acid and vinyl halidePd catalyst, baseDieneFormation of a key C-C bond for fragment coupling. core.ac.uk

Transition-Metal-Catalyzed Cross-Coupling Reactions:

Palladium- and nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck couplings, are indispensable tools for the assembly of complex organic molecules from smaller fragments. cam.ac.uk In the synthesis of sesquiterpene scaffolds, these reactions can be used to connect key building blocks prior to a final cyclization step. For example, a Suzuki-Miyaura coupling could be employed to join a vinyl boronic acid fragment with a vinyl halide fragment, setting the stage for a subsequent ring-closing metathesis or other cyclization reaction to form a macrocyclic precursor.

The strategic application of these fragment coupling and macrocyclization methodologies provides a versatile platform for the synthesis of not only this compound but also a wide array of its congeners and other structurally related sesquiterpenoids. The choice of a specific strategy is often dictated by the desired stereochemistry and the availability of the starting materials.

Biosynthetic Pathways of Isosativene

Phylogenetic Distribution and Microorganism/Plant Producers of (-)-Isosativene

The production of this compound is observed across different biological kingdoms, primarily in fungi and plants, particularly lower plants like liverworts. The compound's presence in these distinct lineages highlights the convergent evolution of sesquiterpene synthases capable of producing this specific carbon skeleton.

In the fungal kingdom, this compound is notably produced by various phytopathogenic fungi. A prominent example is Bipolaris sorokiniana (teleomorph: Cochliobolus sativus), a plant pathogen that causes spot blotch disease in cereal crops like barley and wheat [1, 10]. In this fungus, this compound is synthesized as a minor product alongside its isomer, (+)-sativene, by the sesquiterpene synthase BipA.

In the plant kingdom, this compound has been identified as a constituent of the essential oils of certain liverworts. For instance, the liverwort Scapania undulata is known to produce this compound . The presence of this compound in both fungi and early land plants suggests that the enzymatic machinery for its synthesis is ancient and has been conserved or has evolved independently in these groups.

Table 1: Selected Producers of this compound
OrganismTaxonomic ClassificationKey Finding / Note
Bipolaris sorokiniana (Cochliobolus sativus)Fungi (Ascomycota)Produces this compound as a minor product via the BipA enzyme, alongside the major product (+)-sativene .
Scapania undulataPlantae (Marchantiophyta)Identified as a natural source of this compound in the plant kingdom .
Fusarium fujikuroiFungi (Ascomycota)Contains a gene cluster with a sesquiterpene synthase capable of producing sativene-type scaffolds .

Isoprenoid Precursor Identification and Early Stage Biosynthetic Transformations

The biosynthesis of all sesquiterpenes, including this compound, begins with the universal C15 isoprenoid precursor, (2E,6E)-farnesyl diphosphate (B83284) (FPP). FPP is synthesized via the mevalonate (B85504) (MVA) pathway in fungi and the cytosol of plants, or the methylerythritol phosphate (B84403) (MEP) pathway in plant plastids.

The first committed step in the biosynthesis of the isosativene skeleton is the enzymatic transformation of FPP. This process is initiated by a class of enzymes known as sesquiterpene synthases (also called terpene cyclases). The enzyme catalyzes the ionization of FPP by facilitating the cleavage of the carbon–oxygen bond, which results in the departure of the diphosphate group (PPi). This elimination generates a highly reactive allylic carbocation, the (2E,6E)-farnesyl cation. This transient intermediate is poised within the enzyme's active site to undergo a cascade of intramolecular cyclizations and rearrangements.

Key Enzymatic Cyclization Steps in this compound Biosynthesis

The conversion of the linear FPP precursor into the complex tricyclic structure of this compound is a remarkable feat of enzymatic control, orchestrated entirely within the active site of a single sesquiterpene synthase.

The enzyme responsible for producing the sativene (B1246779)/isosativene skeleton in Bipolaris sorokiniana has been identified and characterized as BipA . BipA is a bifunctional enzyme that also possesses prenyltransferase activity, but its primary role in this context is as a sesquiterpene synthase.

Like other terpene cyclases, BipA functions by binding the FPP substrate in a specific conformation within its hydrophobic active site. The active site contains conserved aspartate-rich motifs (e.g., DDxxD) that coordinate with magnesium ions (Mg²⁺) to assist in the ionization of the diphosphate group from FPP. A key characteristic of many sesquiterpene synthases, including BipA, is their product promiscuity. Upon incubation with FPP, BipA does not produce a single compound but rather a mixture of isomers. The primary product is (+)-sativene, while this compound is generated as a significant minor product, typically in a ratio of approximately 4:1 . This demonstrates that the final deprotonation step of the reaction cascade is not perfectly controlled, leading to multiple stable hydrocarbon products.

Table 2: Properties of the Sesquiterpene Synthase BipA
EnzymeSource OrganismSubstrateMajor ProductMinor ProductApproximate Product Ratio
BipABipolaris sorokiniana(2E,6E)-Farnesyl Diphosphate (FPP)(+)-SativeneThis compound~4:1 ((+)-Sativene : this compound)

The formation of the tricyclic core from the farnesyl cation is a complex, enzyme-chaperoned cascade of reactions. The proposed mechanism proceeds as follows [1, 5, 11]:

Initial Cyclization: Following ionization of FPP, the enzyme guides the farnesyl cation to fold. An intramolecular attack of the C10-C11 double bond onto the C1 carbocation center initiates the first cyclization, forming a six-membered ring and generating the (+)-bisabolyl cation intermediate.

Second Cyclization: A subsequent intramolecular attack by the C6-C7 double bond onto the C2 carbocation of the bisabolyl intermediate forms a five-membered ring. This second cyclization establishes the signature 6-5 fused ring system of the sativane core, yielding a tricyclic tertiary carbocation intermediate.

Wagner-Meerwein Rearrangements: This carbocation is unstable and undergoes a series of rapid 1,2-hydride and methyl shifts. These rearrangements are precisely guided by the topology of the enzyme's active site, which stabilizes specific cationic transition states and prevents premature quenching of the reaction by water.

Final Deprotonation: The cascade terminates when a proton is abstracted from the final carbocation intermediate by a basic residue in the active site. The regiochemistry of this final deprotonation step determines the product. Abstraction of a proton from one carbon atom leads to the formation of an exocyclic double bond, yielding (+)-sativene. Abstraction of a proton from an adjacent carbon creates an endocyclic double bond, resulting in the formation of this compound. The product ratio observed for BipA reflects the relative energetic favorability of these two distinct deprotonation pathways.

Characterization and Mechanism of Action of Sesquiterpene Synthases (e.g., BipA)

Post-Cyclization Modifications and Diversification of the this compound Scaffold

Once the hydrocarbon skeleton of this compound or its isomers is formed, it can serve as a substrate for further enzymatic modifications. These "tailoring" reactions, often involving oxidation, are responsible for the vast structural diversity found in natural products derived from a common precursor.

In many biosynthetic gene clusters, genes for terpene synthases are co-located with genes encoding Cytochrome P450 monooxygenases (CYPs). These enzymes are crucial for installing functional groups, most commonly hydroxyl groups, onto the inert hydrocarbon scaffold in a regio- and stereospecific manner.

In the Bipolaris sorokiniana gene cluster, the gene bipB is located adjacent to bipA and encodes a Cytochrome P450 enzyme . Functional characterization of BipB has shown that it is a tailoring enzyme that acts on the products of BipA. Specifically, BipB catalyzes the dihydroxylation of (+)-sativene, the major product of BipA, to produce (+)-cis-sativenediol. This diol is a known precursor to the phytotoxin helminthosporol.

While the characterized activity of BipB is on (+)-sativene, this enzymatic reaction serves as a model for how the this compound scaffold could be similarly diversified. It is highly probable that in organisms where this compound is a major product, dedicated P450 enzymes exist to perform analogous hydroxylations or other oxidative modifications on its tricyclic frame, leading to a unique suite of downstream natural products. The mechanism involves the activation of molecular oxygen and its insertion into a C-H bond, a reaction that is extremely difficult to achieve with traditional chemical methods but is performed with high precision by P450 enzymes.

Table 3: Example of Post-Cyclization Modification in the Sativene Pathway
EnzymeSource OrganismSubstrateProductReaction Type
BipB (CYP)Bipolaris sorokiniana(+)-Sativene(+)-cis-SativenediolDihydroxylation (Oxidation)

Other Enzymatic Derivatizations (e.g., Baeyer–Villiger oxidation, specific functionalizations)

The core structure of this compound serves as a scaffold for a variety of enzymatic modifications, leading to a diverse array of related sesquiterpenoids. These derivatizations are primarily oxidative and are catalyzed by specific enzymes that introduce new functional groups, altering the molecule's chemical properties.

One significant type of enzymatic modification is oxidation, often carried out by cytochrome P450 monooxygenases (P450s). These enzymes are frequently found encoded within biosynthetic gene clusters alongside the terpene synthases that produce the initial hydrocarbon skeleton. researchgate.net In fungi, P450s are responsible for the hydroxylation and subsequent oxidation of sesquiterpene backbones like isosativene, leading to the formation of more complex structures such as seco-isosativene and other oxygenated derivatives. acs.orgx-mol.net

A specific and powerful enzymatic reaction relevant to the functionalization of cyclic ketones is the Baeyer-Villiger oxidation, catalyzed by Baeyer-Villiger monooxygenases (BVMOs). wikipedia.orgnih.gov This reaction converts a cyclic ketone into a more complex lactone (a cyclic ester) by inserting an oxygen atom adjacent to the carbonyl group. organic-chemistry.orgsigmaaldrich.comyoutube.com While direct evidence for a BVMO acting on an isosativene-derived ketone is specific, this class of enzymes is a key tool in biocatalysis for generating structural diversity from terpene scaffolds. nih.gov The process involves the FAD cofactor within the BVMO, which, after being reduced by NADPH, reacts with molecular oxygen to perform the oxidation. wikipedia.org

Other functionalizations include reactions catalyzed by methyltransferases and aminotransferases, which have been identified in gene clusters associated with terpenoid biosynthesis, suggesting their role in decorating the primary sesquiterpene structure. researchgate.net Enzymatic derivatization can also be performed in vitro to create specific products. nih.govmdpi.com For instance, enzymes can be used to add or modify functional groups under mild physiological conditions, preserving the core structure of the molecule. mdpi.commdpi.com

The table below summarizes key enzymatic reactions involved in the derivatization of sesquiterpenoid scaffolds like isosativene.

Enzyme Class Reaction Type Function/Example Reference
Cytochrome P450 MonooxygenasesHydroxylation/OxidationIntroduction of hydroxyl groups and other oxygen functionalities onto the isosativene skeleton. researchgate.net
Baeyer-Villiger Monooxygenases (BVMOs)Baeyer-Villiger OxidationConversion of a cyclic ketone intermediate into a lactone by oxygen insertion. wikipedia.orgnih.gov
MethyltransferasesMethylationAddition of methyl groups to the molecule. researchgate.net
AminotransferasesAminationIntroduction of amino groups. researchgate.net

Genetic Basis and Biosynthetic Gene Cluster (BGC) Analysis for this compound Production

The biosynthesis of this compound is rooted in the plant or fungal genome, where the necessary genes are often organized into a biosynthetic gene cluster (BGC). A BGC is a physically co-located set of genes on a chromosome that together encode the enzymatic machinery for a specific metabolic pathway. secondarymetabolites.orgrsc.org This clustering facilitates the co-regulation of all necessary genes for producing the final compound. rsc.org

In fungi, minimal BGCs have been identified that are responsible for producing a range of sesquiterpenoids. For example, a minimal BGC named "Bip" was found to biosynthesize bridged polycyclic sesquiterpenoids. ebi.ac.uk Analysis of such clusters reveals that they typically contain a gene for a terpene synthase (or cyclase) and one or more genes for tailoring enzymes, such as P450s. researchgate.netebi.ac.ukgriffith.edu.au The terpene synthase is the key enzyme that forms the initial carbon skeleton from a universal precursor, while the tailoring enzymes modify this skeleton to produce a family of related compounds. frontiersin.org

Identification and Characterization of Relevant Genes and Operons

The central gene in the biosynthesis of this compound is the one encoding isosativene synthase. This enzyme belongs to the terpene synthase (TPS) or terpene cyclase family. It catalyzes the complex cyclization of the C15 linear precursor, farnesyl diphosphate (FPP), into the specific bicyclic structure of this compound. Fungal terpene cyclases are known to be versatile, often producing a major product alongside several minor isomers. For instance, the cyclase BipA was identified as a versatile enzyme that produces (-)-sativene as its main product but also generates this compound and (-)-longifolene (B1226197) as minor products. ebi.ac.uk

The identification of these genes often involves genome mining of organisms known to produce the compound, followed by heterologous expression of candidate genes in a host system like E. coli or yeast to confirm their function. nih.govnih.gov For example, searching a genome for sequences with homology to known terpene synthases can reveal candidate genes. nih.gov Once a candidate gene is cloned and expressed, the resulting enzyme is incubated with FPP, and the reaction products are analyzed by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) to verify the production of this compound.

Beyond the synthase, other critical genes within the BGC are those encoding the tailoring enzymes. The table below outlines the types of genes typically found in a sesquiterpenoid BGC.

Gene/Enzyme Putative Function in this compound Biosynthesis Reference
Isosativene Synthase (Terpene Cyclase)Catalyzes the cyclization of Farnesyl Diphosphate (FPP) to form the this compound carbon skeleton. ebi.ac.uk
Cytochrome P450 MonooxygenaseOxidizes the isosativene skeleton to create hydroxylated and other functionalized derivatives. researchgate.net
DehydrogenaseCatalyzes oxidation reactions, such as converting a hydroxyl group to a ketone.
Transcription FactorRegulates the expression of other genes within the BGC. researchgate.netnih.gov

Transcriptional Regulation and Environmental Factors Influencing Biosynthesis

The production of this compound is not constitutive but is tightly regulated at the transcriptional level. The expression of the BGC is controlled by specific transcription factors (TFs), which in turn respond to various internal and external signals. nih.govmdpi.com These regulatory networks ensure that the compound is produced at the right time, in the right place, and in the appropriate amount. nih.gov

Environmental factors play a crucial role in triggering the biosynthesis of sesquiterpenoids. Plants and fungi often produce these compounds as part of their defense mechanisms against pathogens or herbivores. mdpi.com Elicitors, which are signaling molecules associated with stress or attack, can induce the expression of biosynthetic genes. For example, treatment with methyl jasmonate (MeJA), a plant hormone involved in defense signaling, has been shown to increase the expression of sesquiterpene synthase genes and lead to higher accumulation of the corresponding terpenoids. researchgate.net

The regulatory mechanism involves TFs binding to promoter regions of the biosynthetic genes, thereby activating or repressing their transcription. frontiersin.org Co-expression analysis, which identifies genes with similar expression patterns across different conditions, can help identify both the biosynthetic genes and the TFs that regulate them. researchgate.net Studies on other secondary metabolites have revealed complex regulatory networks involving various TF families (e.g., MYB, WRKY) that integrate signals from hormones and the environment to fine-tune pathway output. nih.govmdpi.com Post-transcriptional regulation, mediated by small RNAs like miRNAs, can also play a role by controlling the stability or translation of the mRNA transcripts of biosynthetic genes. frontiersin.orgfrontiersin.org

Biotechnological Approaches for Enhanced Biosynthetic Production of this compound and Analogs

Biotechnology offers powerful tools for the large-scale production of this compound and for the generation of novel analogs with potentially improved properties. nih.govnih.govbenthambooks.com These approaches typically rely on metabolic engineering and synthetic biology, using microbial hosts like Escherichia coli or Saccharomyces cerevisiae as cellular factories. nih.govresearchgate.net

A primary strategy is the heterologous expression of the this compound synthase gene in a chosen microbial host. nih.gov To enhance production, the host's metabolism is often engineered to increase the supply of the precursor molecule, farnesyl diphosphate (FPP). This can be achieved by overexpressing key enzymes in the native mevalonate (MVA) pathway (in yeast) or the heterologous MVA pathway (in E. coli). nih.gov

Furthermore, the entire BGC, including both the synthase and tailoring enzymes, can be transferred to a host organism. This allows for the complete reconstruction of the natural biosynthetic pathway and the production of derivatized analogs. nih.gov By creating a library of different tailoring enzymes (e.g., various P450s) and co-expressing them with the isosativene synthase, a wide range of novel analogs can be synthesized. This "combinatorial biosynthesis" approach expands the chemical diversity beyond what is found in nature. nih.gov

The table below summarizes common biotechnological strategies for producing isoprenoids like this compound.

Strategy Description Objective Reference
Heterologous ExpressionExpressing the this compound synthase gene in a microbial host (E. coli, yeast).De novo production of this compound. nih.gov
Precursor Pathway EngineeringUpregulating the mevalonate (MVA) or MEP pathway to increase the intracellular pool of FPP.Increase yield by boosting precursor supply. nih.gov
Combinatorial BiosynthesisCo-expressing the isosativene synthase with a variety of tailoring enzymes (e.g., P450s).Generate novel analogs of this compound. nih.govnih.gov
Fermentation OptimizationOptimizing culture conditions (media, temperature, pH) in a bioreactor.Maximize volumetric productivity and yield. researchgate.net

Chemical Reactivity and Derivatization of Isosativene

Electrophilic and Nucleophilic Reactions of the (-)-Isosativene Core

The core of this compound is susceptible to both electrophilic and nucleophilic attacks, which are fundamental reaction types in organic chemistry. masterorganicchemistry.combyjus.comlibretexts.orgbeyondbenign.org

Electrophilic Reactions:

An electrophile, an "electron-loving" species, is an atom, ion, or molecule that is electron-deficient and can accept an electron pair. byjus.com The double bond in this compound is an electron-rich area, making it a target for electrophilic attack. libretexts.org Common electrophilic reactions include:

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond.

Nitration: The addition of a nitro group (NO₂).

Alkylation and Acylation (Friedel-Crafts type reactions): These reactions involve the addition of an alkyl or acyl group, typically using an alkyl or acyl halide and a Lewis acid catalyst. cureffi.orgbyjus.commasterorganicchemistry.comlibretexts.org The Lewis acid helps in generating a carbocation electrophile which is then attacked by the electron-rich aromatic ring. libretexts.org

The general mechanism for electrophilic substitution involves the attack of the electrophile on the aromatic ring, breaking the aromaticity to form a stabilized intermediate, followed by the removal of a proton to restore aromaticity. cureffi.org

Nucleophilic Reactions:

A nucleophile, meaning "nucleus-loving," is a chemical species that donates an electron pair to form a chemical bond. masterorganicchemistry.combyjus.com Nucleophilic reactions on the this compound core are less common due to the electron-rich nature of the double bond. However, the introduction of electron-withdrawing groups onto the molecule can render certain positions susceptible to nucleophilic attack.

Oxidative and Reductive Transformations on this compound

Oxidative and reductive transformations are key in modifying the this compound structure, often targeting the double bond or other functional groups that may be introduced. rsc.orgrsc.org

Oxidative Transformations:

Epoxidation: The double bond of this compound can be converted to an epoxide using oxidizing agents like peroxyacids (e.g., m-CPBA) or Oxone. orientjchem.org Epoxides are valuable synthetic intermediates.

Dihydroxylation: The double bond can be converted to a diol. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄), while anti-dihydroxylation can be accomplished via epoxidation followed by acid-catalyzed hydrolysis. libretexts.org

Reductive Transformations:

Hydrogenation: The double bond can be reduced to a single bond using catalytic hydrogenation (e.g., H₂ with a metal catalyst like Pd, Pt, or Ni).

Reduction of Functional Groups: If other functional groups like ketones or nitro groups are present on derivatives of this compound, they can be reduced using appropriate reducing agents.

Pericyclic Reactions and Rearrangements of the Tricyclic System

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. chemistrydocs.commsu.eduebsco.comwikipedia.org These reactions are characterized by a simultaneous breaking and forming of bonds. chemistrydocs.comebsco.com

Cycloaddition Reactions: The double bond of this compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a dienophile. ebsco.com

Electrocyclic Reactions: These reactions involve the formation or breaking of a ring at the expense of a conjugated system. chemistrydocs.comebsco.com

Sigmatropic Rearrangements: These reactions involve the migration of a sigma-bond across a pi-system. msu.eduspcmc.ac.in

These reactions can lead to significant rearrangements of the tricyclic system of this compound, providing access to novel molecular architectures.

Selective Functionalization Strategies for Complex this compound Derivatives

The selective functionalization of complex molecules like this compound is a significant challenge in organic synthesis. nih.govmpg.dentnu.no The goal is to modify a specific part of the molecule without affecting other functional groups. nih.govnih.gov

Stereoselective reactions are crucial for creating specific stereoisomers of functionalized this compound. masterorganicchemistry.com

Stereoselective Hydroxylation: The use of chiral reagents or catalysts can direct the hydroxylation of the double bond to form a specific stereoisomer of the diol. nih.gov For example, Sharpless asymmetric dihydroxylation can be employed.

Stereoselective Epoxidation: Similarly, chiral epoxidizing agents can be used to produce a specific enantiomer of the epoxide. nih.govnih.gov The Sharpless asymmetric epoxidation is a well-known method for the stereoselective epoxidation of allylic alcohols. masterorganicchemistry.com

These reactions are fundamental for introducing new functional groups onto the this compound skeleton.

Halogenation: The addition of halogens can be controlled to achieve specific regioselectivity and stereoselectivity.

Acylation and Alkylation: Friedel-Crafts acylation and alkylation are classic methods for introducing acyl and alkyl groups. byjus.commasterorganicchemistry.comlibretexts.org The choice of Lewis acid and reaction conditions can influence the outcome of these reactions. libretexts.orglibretexts.org

Stereoselective Hydroxylation and Epoxidation

Transition Metal-Catalyzed Modifications of this compound

Transition metal catalysis has become an indispensable tool in modern organic synthesis, enabling a wide range of transformations with high efficiency and selectivity. sioc-journal.cnsioc-journal.cnmdpi.comfrontiersin.orgrsc.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, can be used to form new carbon-carbon bonds on derivatives of this compound. These reactions typically require the prior introduction of a halide or triflate group.

C-H Functionalization: Direct C-H functionalization is an emerging area that allows for the conversion of C-H bonds into new functional groups, avoiding the need for pre-functionalized substrates. mpg.de

Metathesis: Olefin metathesis, catalyzed by ruthenium or molybdenum complexes, can be used to form new carbon-carbon double bonds. mdpi.com

Interactive Data Tables

Table 1: Electrophilic and Nucleophilic Reactions

Reaction TypeReagentsProduct Type
HalogenationBr₂, Cl₂Dihalide
NitrationHNO₃, H₂SO₄Nitroalkene
Friedel-Crafts AlkylationR-X, AlCl₃Alkylated arene
Friedel-Crafts AcylationRCOCl, AlCl₃Acylated arene

Table 2: Oxidative and Reductive Transformations

TransformationReagentsProduct Type
Epoxidationm-CPBA, OxoneEpoxide
Syn-DihydroxylationOsO₄ or cold, dilute KMnO₄Diol
Anti-Dihydroxylation1. RCO₃H 2. H₃O⁺Diol
HydrogenationH₂, Pd/CAlkane

Table 3: Selective Functionalization Reactions

ReactionKey FeatureExample Reagent
Stereoselective EpoxidationEnantioselectiveSharpless Reagent
Stereoselective HydroxylationDiastereoselectiveOsO₄ with chiral ligand
Site-selective C-H FunctionalizationDirect functionalizationPd, Rh, or Ir catalysts

Photochemical and Electrochemical Reactivity of this compound

The photochemical and electrochemical reactivity of the bicyclic sesquiterpene this compound is not extensively documented in dedicated scientific literature. However, by examining the reactivity of structurally similar terpenes, particularly those possessing exocyclic methylene (B1212753) groups and strained bicyclic systems, we can infer potential reaction pathways.

Photochemical Reactivity

The exocyclic double bond in this compound is a key feature that would likely be the primary site of photochemical reactions. Irradiation of sesquiterpenes with exocyclic methylene groups can lead to a variety of transformations, including [2+2] cycloadditions and rearrangements. For instance, the irradiation of germacranolides, which also contain exocyclic methylene groups, can result in the formation of guaianolides through cycloaddition reactions. lsu.edu It is plausible that under photochemical conditions, this compound could undergo similar cycloaddition reactions, either intramolecularly or with other unsaturated molecules.

Furthermore, photochemical reactions are often employed in the synthesis of complex natural products containing strained ring systems. acs.org The strained bicyclo[2.2.2]octane core of this compound could potentially undergo rearrangements upon photoexcitation to relieve ring strain, leading to the formation of isomeric products with different carbon skeletons. The specific products would depend on the reaction conditions, such as the wavelength of light used and the presence of photosensitizers.

Electrochemical Reactivity

The electrochemical behavior of this compound has not been specifically reported. However, the electrochemical oxidation of other bicyclic sesquiterpenes has been studied. researchgate.net The exocyclic double bond in this compound represents a site susceptible to oxidation. Electrochemical oxidation could potentially lead to the formation of various oxygenated derivatives, such as epoxides, diols, or rearranged products. The outcome of such reactions would be highly dependent on the electrode material, solvent, and supporting electrolyte used. For example, the electrochemical oxidation of some terpenes has been shown to yield endoperoxide derivatives. researchgate.net

The table below summarizes potential, inferred photochemical and electrochemical reactions of this compound based on the reactivity of analogous compounds. It is important to note that these are hypothetical reactions and have not been experimentally verified for this compound itself.

Reaction TypePotential Reagents/ConditionsPotential ProductsReference for Analogy
Photochemical [2+2] CycloadditionUV irradiationCyclobutane-fused derivatives lsu.edu
Photochemical RearrangementUV irradiationIsomeric sesquiterpenes with altered carbon skeletons acs.org
Electrochemical OxidationAnodic oxidationEpoxides, diols, endoperoxides researchgate.netresearchgate.net

Further experimental investigation is necessary to fully elucidate the photochemical and electrochemical reactivity profile of this compound.

Design and Synthesis of Isosativene Analogs and Chemically Modified Derivatives

Rational Design Principles for Analog Generation Based on Structural Motifs

The rational design of (-)-Isosativene analogs is guided by an understanding of its core structural motifs and their potential for interaction with biological targets. rsc.orgdrugdiscoverynews.com This approach leverages computational and structural biology techniques to predict how modifications to the this compound framework will influence its properties. frontiersin.orgfrontiersin.org Key principles include:

Scaffold Hopping and Simplification: Identifying the minimal structural components of this compound essential for a desired activity allows for the design of simplified analogs that are more synthetically accessible.

Structure-Based Design: When a biological target is known, the three-dimensional structure of the target can be used to design analogs that fit precisely into binding sites, maximizing affinity and selectivity. drugdiscoverynews.com

Motif-Based Design: Recurring structural patterns, or motifs, within this compound and related molecules can be identified and used as a basis for designing new compounds with similar or improved properties. nih.gov This can involve mimicking key secondary structures if the target is a protein. frontiersin.org

Modifications of the Sesquiterpene Carbon Skeleton (e.g., seco-sativene, longifolene-related structures)

Alterations to the fundamental carbon skeleton of this compound have led to the generation of structurally diverse analogs, including seco-sativene and longifolene-related compounds. researchgate.netresearchgate.net

Seco-Sativene Derivatives: These analogs are characterized by a bicyclo[3.2.1]octane ring system, which is biosynthetically derived from the sativene (B1246779) framework. researchgate.net A number of seco-sativene analogs with various post-modifications have been isolated from fungi. researchgate.net

Longifolene-Related Structures: Rearrangements of the this compound scaffold can lead to the formation of longifolene-type sesquiterpenoids. chemrxiv.org For instance, a longifolene-related terpenoid, longiborneol, has been synthesized through a strategy that utilizes a topologically complex bicyclo[2.2.1] starting material. chemrxiv.org

Introduction of Heteroatoms and Diverse Functional Groups into the this compound Framework

The introduction of heteroatoms—atoms other than carbon and hydrogen—and various functional groups into the this compound skeleton is a key strategy for modifying its physicochemical properties and biological activity. dropofodor.comsaskoer.ca

Heteroatoms such as oxygen, nitrogen, and sulfur can alter a molecule's polarity, reactivity, and ability to form hydrogen bonds. dropofodor.comtaylorandfrancis.com The incorporation of functional groups like hydroxyls, carbonyls, and amines can also significantly impact a compound's behavior. saskoer.cascribd.com These modifications can be achieved through various chemical reactions, including oxidation, reduction, and the use of protecting groups to ensure selective transformations. numberanalytics.com

Stereoisomeric and Enantiomeric Derivatives for Stereostructure-Function Relationship Studies

The synthesis of stereoisomers and enantiomers of this compound and its derivatives is crucial for understanding how the three-dimensional arrangement of atoms influences biological function. ethz.chmasterorganicchemistry.com

Stereoisomers, which have the same chemical formula and connectivity but different spatial arrangements, can exhibit significantly different biological activities. ethz.ch By synthesizing and evaluating all possible stereoisomers of a particular analog, researchers can elucidate the specific stereochemical requirements for a desired effect. nih.govrsc.org This often involves the use of chiral starting materials or asymmetric synthesis techniques to control the formation of specific stereoisomers. ethz.chnih.gov The comparison of the activities of enantiomers (non-superimposable mirror images) can provide valuable insights into the nature of the biological target's binding site. nih.gov

Semi-synthetic Derivatization from Natural or Synthetic this compound Precursors

Semi-synthesis, which involves the chemical modification of a naturally occurring or synthetically produced precursor, is a powerful approach for generating analogs of this compound. eupati.eugardp.org This strategy leverages the complex core structure of the natural product, which can be difficult or costly to produce through total synthesis. tapi.comnih.gov

By starting with this compound or a closely related synthetic intermediate, a wide range of derivatives can be prepared through various chemical transformations. mdpi.comresearchgate.net These modifications can include:

Oxidation and Reduction: Altering the oxidation state of existing functional groups. numberanalytics.com

Alkylation and Acylation: Adding new carbon-based groups. numberanalytics.com

Hydrolysis and Esterification: Modifying ester functionalities. numberanalytics.com

Cyclization and Ring-Opening: Creating or breaking rings within the molecule. numberanalytics.com

This approach has been successfully employed for other complex natural products to improve their properties and facilitate the development of new therapeutic agents. gardp.orgnih.gov

Advanced Spectroscopic and Chromatographic Characterization of Isosativene and Its Metabolites

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of (-)-Isosativene and its metabolites, offering high accuracy and resolution. researchgate.net This technique can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the determination of "exact masses". This precision is vital for distinguishing between compounds with the same nominal mass but different elemental compositions. For instance, HRMS can differentiate between ions with very close molecular masses, a task that is challenging for standard mass spectrometers. filab.fr

The accuracy of HRMS is essential for generating the correct molecular formula of analytes. researchgate.net A measured mass that is very close to the calculated theoretical mass provides strong evidence for a specific molecular formula. uci.edu This is particularly important for identifying novel metabolites where the structure is unknown. The high resolving power of HRMS, often exceeding 10,000, minimizes interferences from other compounds in complex biological matrices. filab.fr

In addition to accurate mass determination, HRMS provides detailed information about the fragmentation patterns of this compound and its metabolites. This fragmentation data serves as a fingerprint for the molecule, aiding in its identification and structural elucidation. The fragmentation pathways can also help to pinpoint the locations of metabolic modifications, such as hydroxylation or oxidation, on the parent molecule. researchgate.net

Table 1: Illustrative HRMS Data for a Hypothetical this compound Metabolite

Parameter Value Significance
Measured m/z 221.1905 Provides the experimental mass-to-charge ratio of the protonated molecule [M+H]⁺.
Calculated m/z for C₁₅H₂₄O 221.1905 The theoretical mass for the proposed molecular formula.
Mass Accuracy (ppm) 0 A low ppm error indicates high confidence in the assigned molecular formula.

| Key Fragment Ions (m/z) | 203.1798, 189.1641, 161.1325 | These fragments correspond to specific losses (e.g., H₂O, C₂H₅) and are characteristic of the sesquiterpene scaffold, helping to confirm the core structure. |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (2D-NMR, NOESY, Solid-State NMR)

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules like this compound. researchgate.netjeolusa.com While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, complex structures often necessitate the use of two-dimensional (2D) NMR experiments. researchgate.netipb.pt

2D-NMR Techniques:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. numberanalytics.comucl.ac.uk This information is crucial for establishing the connectivity of proton networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached heteronuclei, most commonly ¹³C. numberanalytics.com It provides a direct link between the proton and carbon skeletons of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. numberanalytics.com HMBC is particularly powerful for piecing together different molecular fragments and for assigning the positions of quaternary carbons and functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a 2D NMR experiment that detects through-space interactions between protons that are in close spatial proximity (typically within 5 Å), regardless of whether they are bonded. huji.ac.ilcreative-biostructure.com This is invaluable for determining the relative stereochemistry and conformation of this compound and its metabolites. creative-biostructure.combeilstein-journals.org By observing which protons are near each other, the three-dimensional arrangement of the molecule can be deduced. huji.ac.il

Solid-State NMR (ssNMR): For crystalline or solid samples, ssNMR provides detailed structural information. jeolusa.com It can be used to study the effects of the solid-state environment on the molecular conformation and to distinguish between different crystalline forms (polymorphs). acs.orgnih.gov The GIPAW (Gauge-Including Projector Augmented Wave) method can be used to calculate solid-state ¹³C chemical shifts, which can then be compared to experimental data to refine the structure. acs.orgnih.gov

Table 2: Key 2D NMR Correlations for Structural Elucidation of a Sesquiterpene

Experiment Correlation Type Information Gained
COSY ¹H-¹H Reveals proton-proton coupling networks, establishing spin systems.
HSQC ¹H-¹³C (one-bond) Connects protons to their directly attached carbons.
HMBC ¹H-¹³C (multi-bond) Establishes long-range connectivity, linking different spin systems and identifying quaternary carbons.

| NOESY | ¹H-¹H (through-space) | Determines spatial proximity of protons, crucial for stereochemical and conformational analysis. huji.ac.il |

Chiral Chromatography (GC-MS, LC-MS) for Enantiomeric Purity and Separation

Chiral chromatography is a critical technique for determining the enantiomeric purity of this compound and for separating its enantiomeric and diastereomeric metabolites. catalysis.blogmerckmillipore.com Since enantiomers have identical physical properties in an achiral environment, they can only be separated using a chiral stationary phase (CSP) or a chiral mobile phase additive. sigmaaldrich.comchiralpedia.com

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds like this compound, GC-MS with a chiral column is a powerful method for enantiomeric separation. openochem.org The sample is vaporized and passed through a capillary column coated with a chiral stationary phase. thermofisher.com The different enantiomers interact with the CSP to varying degrees, leading to different retention times and allowing for their separation and quantification. openochem.org The mass spectrometer then provides mass data for each separated enantiomer, confirming its identity. scioninstruments.com

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile metabolites of this compound, chiral LC-MS is the preferred method. chiralpedia.com Similar to GC, separation is achieved on a column containing a chiral stationary phase. merckmillipore.com The separated enantiomers or diastereomers are then detected by the mass spectrometer. Chiral LC-MS is widely used in the pharmaceutical industry for the analysis of chiral drugs and their metabolites. chiralpedia.com

The enantiomeric excess (%ee), a measure of chiral purity, can be calculated from the peak areas of the two enantiomers in the chromatogram. openochem.org

Table 3: Comparison of Chiral GC-MS and LC-MS for this compound Analysis

Technique Analytes Stationary Phase Advantages Limitations
Chiral GC-MS Volatile compounds (e.g., this compound) Chiral capillary column High resolution, sensitive Requires analyte to be volatile and thermally stable.

| Chiral LC-MS | Less volatile, polar metabolites | Chiral stationary phase (e.g., polysaccharide-based) | Broad applicability, suitable for non-volatile compounds | May have lower resolution than GC for some compounds. |

Vibrational Spectroscopy (FTIR, Raman) for Conformational and Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and conformational properties of this compound and its metabolites. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

FTIR Spectroscopy: FTIR spectroscopy is particularly useful for identifying the presence of specific functional groups. For example, the introduction of a hydroxyl group during metabolism would result in a characteristic broad absorption band in the 3200-3600 cm⁻¹ region of the FTIR spectrum. Carbonyl groups, which may be formed through oxidation, would show a strong absorption band in the 1650-1750 cm⁻¹ region.

While these techniques may not provide the same level of structural detail as NMR or MS, they are rapid, non-destructive, and can be used for bulk sample analysis and for monitoring chemical reactions or metabolic processes in real-time.

X-ray Crystallography for Absolute Stereochemistry Determination and Conformational Studies (if applicable)

X-ray crystallography is the gold standard for determining the absolute stereochemistry and three-dimensional structure of a molecule with atomic-level precision. jeolusa.comresearchgate.net This technique requires a high-quality single crystal of the compound. researchgate.net When X-rays are diffracted by the crystal, they produce a unique diffraction pattern that can be used to calculate the electron density map of the molecule and, consequently, its complete 3D structure.

For chiral molecules like this compound, X-ray crystallography can unambiguously determine the absolute configuration of each stereocenter by analyzing the anomalous scattering of the X-rays. researchgate.netmit.edu The Flack parameter is a key value derived from the diffraction data that indicates the correctness of the assigned absolute configuration. nih.govchem-soc.si

While obtaining a suitable crystal can be a challenge, particularly for metabolites that are often produced in small quantities, the detailed structural information provided by X-ray crystallography is unparalleled. researchgate.net It not only confirms the connectivity and relative stereochemistry determined by NMR but also provides precise bond lengths, bond angles, and torsional angles, offering deep insights into the molecule's conformation in the solid state. nih.gov

Hyphenated Techniques (e.g., GC-MS/MS, LC-SPE-NMR) for Complex Mixture Analysis

The analysis of this compound and its metabolites in complex biological matrices often requires the use of hyphenated techniques, which couple a separation method with one or more spectroscopic detection methods. nih.govrjpn.org This approach provides both separation of the mixture components and their structural identification in a single analysis. chemijournal.com

GC-MS/MS: Tandem mass spectrometry (GC-MS/MS) enhances the specificity and sensitivity of GC-MS analysis. chromatographytoday.com In this technique, a specific ion from the initial mass spectrum is selected and subjected to further fragmentation. This process, known as selected reaction monitoring (SRM), is highly specific and allows for the detection and quantification of target analytes at very low concentrations, even in the presence of a complex matrix. chromatographytoday.com

LC-SPE-NMR: Liquid chromatography-solid phase extraction-nuclear magnetic resonance (LC-SPE-NMR) is a powerful hyphenated technique for the analysis of complex mixtures like natural product extracts or metabolite profiles. mdpi.comnih.gov In this setup, the eluent from the LC column is passed through a solid-phase extraction (SPE) cartridge, which traps the analyte of interest. mdpi.com The trapped compound is then eluted from the cartridge with a deuterated solvent and transferred to the NMR spectrometer for analysis. mdpi.com This offline approach allows for the use of standard non-deuterated solvents for the LC separation and enables long NMR acquisition times for increased sensitivity. researchgate.net The combination with mass spectrometry (LC-SPE-NMR-MS) provides complementary mass and structural information from the same chromatographic peak, significantly accelerating the structure elucidation process. nih.govsemanticscholar.org

Table 4: Compound Names Mentioned in the Article

Compound Name

In Vitro Biological Target Identification and Mechanistic Probes for Isosativene

Cellular and Molecular Mechanism of Action Studies in Isolated Systems

The precise cellular and molecular mechanisms of action for (-)-Isosativene are not extensively detailed in the currently available scientific literature. However, existing research on essential oils and plant extracts containing this compound, along with studies on related sesquiterpenes, provides some insights into its potential biological activities. The compound's structure suggests it may interact with various biological targets, including enzymes and receptors.

Enzyme Inhibition: Enzyme inhibition is a common mechanism of action for many natural products. wikipedia.org While direct studies on this compound's specific enzyme inhibitory effects are limited, research on essential oils containing this compound has explored their potential to inhibit various enzymes. For instance, some essential oils rich in sesquiterpenes have demonstrated inhibitory activity against enzymes like acetylcholinesterase and tyrosinase. acs.org However, the specific contribution of this compound to this activity has not been isolated. A study on sativene-related sesquiterpenoids from Bipolaris sorokiniana showed that some of these compounds exhibited enzymatic inhibition, suggesting that this compound, as a related compound, might possess similar properties. acs.org

Receptor Binding: Information regarding the specific receptor binding profile of this compound is scarce. The structural characteristics of sesquiterpenes allow them to interact with a variety of cellular receptors. Future research employing techniques like radioligand binding assays could elucidate potential receptor targets for this compound.

Ion Channel Modulation: Ion channels, which are crucial for numerous physiological processes, can be modulated by various small molecules. frontiersin.orgnih.gov The modulation of ion channels by mechanical stimuli like ultrasound has been demonstrated to affect transmembrane currents. nih.gov While there is no direct evidence of this compound modulating ion channels, some marine toxins, which are also natural products, are known to target and modulate different ion channels, including potassium and sodium channels. mdpi.com This suggests a potential, though unexplored, area of investigation for this compound's mechanism of action.

Ligand-Target Interaction Analysis

Detailed ligand-target interaction analyses for this compound using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are not prominently featured in the current body of scientific research. These methods are crucial for quantifying the binding affinity and kinetics between a small molecule and its protein target. frontiersin.org

The study of protein-ligand interactions is fundamental to understanding molecular recognition and is often driven by weak bonding forces like hydrogen bonds and hydrophobic interactions. frontiersin.orgnih.gov Computational methods, such as molecular docking, are frequently used to predict these interactions. nih.gov For instance, molecular docking studies on compounds from essential oils have been used to predict their binding affinity to bacterial proteins. nih.gov While this compound has been identified in various essential oils, specific studies detailing its interaction with protein targets using SPR or ITC are lacking. Future research employing these techniques would be invaluable in identifying and characterizing the direct molecular targets of this compound.

Use of this compound and its Analogs as Chemical Probes for Elucidating Biological Pathways

This compound and its analogs hold potential as chemical probes for dissecting complex biological pathways. Chemical probes are small molecules used to study protein function and biological processes. pitt.educhemicalprobes.org The structural diversity of sesquiterpenoids, including sativene (B1246779) and isosativene derivatives, makes them interesting candidates for developing such tools. acs.org

The biosynthetic pathways of bridged polycyclic sesquiterpenoids like (-)-sativene and this compound are being unraveled, revealing the enzymatic machinery responsible for their formation. acs.orgacs.org A versatile cyclase, BipA, has been shown to produce (-)-sativene as a major product and this compound as a minor one. acs.org Understanding these pathways can provide a basis for generating novel analogs.

While the direct application of this compound as a chemical probe is not yet established, the principle of using natural products and their derivatives to explore biological systems is well-documented. nih.govmdpi.com For example, essential oils containing this compound have been studied for their effects on biological systems, suggesting that their individual components could be isolated and used to probe specific pathways. researchgate.net The development of this compound analogs could lead to more potent and selective tools for studying cellular functions.

Omics-Based Approaches to Uncover Cellular Perturbations by this compound in Non-Clinical Models

Omics-based approaches, such as proteomics and metabolomics, are powerful tools for gaining a comprehensive understanding of the cellular perturbations induced by a small molecule. nih.govmdpi.com These technologies allow for the large-scale analysis of proteins and metabolites, providing insights into the mechanism of action and potential off-target effects. eu-openscreen.eu

Proteomics: Proteomics can be employed to identify the protein targets of a compound and to understand how it affects cellular pathways. eu-openscreen.eu For instance, chemical proteomics has been used to reveal that camptothecin (B557342) affects insect immunity by suppressing antimicrobial peptide expression. acs.org While specific proteomic studies on this compound are not available, this approach could be used to map its protein interaction network and elucidate its mode of action.

Metabolomics: Metabolomics analyzes the changes in metabolite profiles within a biological system in response to a stimulus. uq.edu.au It has been applied to study the effects of various natural products and to understand complex biological traits. uq.edu.auekb.egresearchgate.net For example, metabolomic approaches have been used to investigate drought stress tolerance in thyme and to analyze the chemical composition of rice. uq.edu.auekb.eg In the context of this compound, metabolomics could be used in cellular assays to identify metabolic pathways that are altered upon treatment, providing clues about its biological function. The integration of different omics approaches is often necessary to build a complete picture of a compound's effects. frontiersin.org

In Vitro Pharmacological Profiling in Isolated Biochemical Assays

In vitro pharmacological profiling is a critical step in drug discovery to assess the activity and selectivity of a compound against a panel of biological targets. reactionbiology.comresearchgate.neteuropeanpharmaceuticalreview.comnih.gov This typically involves a range of biochemical assays, such as enzyme assays and cell-free systems, to identify potential on-target and off-target interactions early in the development process. reactionbiology.comresearchgate.net

While comprehensive in vitro pharmacological profiling data for this compound is not publicly available, the compound has been identified as a constituent of various plant essential oils that have been subjected to biological screening. researchgate.netrsc.orgfigshare.com For example, essential oils containing sesquiterpenes have been evaluated for their antimicrobial and enzyme-inhibitory activities. researchgate.netresearchgate.net A study on sativene and isosativene derivatives from Dendrobium nobile explored their potential effects. researchgate.net Furthermore, compounds isolated from the algicolous fungus Drechslera dematioidea, including isosativene derivatives, have been tested for antifungal and other biological activities. mdpi.com

The table below summarizes findings from studies on essential oils and extracts containing this compound, highlighting the types of assays performed and the observed biological activities. It is important to note that these activities are attributed to the entire extract and not solely to this compound.

Source MaterialAssay TypeObserved Biological Activity
Jatropha species essential oilsAntibacterial, Anti-biofilmJ. gossypifolia and J. intigrimma oils showed antibacterial and antibiofilm potential. researchgate.net
Dendrobium nobile extractsα-glucosidase inhibition, CytotoxicitySome isolated compounds exhibited inhibitory activity against α-glycosidase and cytotoxicity against various cancer cell lines. researchgate.net
Drechslera dematioidea extractsAntibacterialSativene sesquiterpenoids showed activity against Pseudomonas syringae pv. actinidiae. researchgate.net
Cinnamomum cassia extractsVarious pharmacological assaysExtracts have shown anti-inflammatory, antibacterial, and antioxidant activities. rsc.org
Eucalyptus tereticornis essential oilIn silico dockingCompounds from the oil were docked against the EGFR receptor. figshare.com

Computational Chemistry and Theoretical Studies of Isosativene

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of (-)-isosativene. scirp.orgmdpi.comaspbs.com These calculations can determine the molecule's electronic structure, which is crucial for predicting its stability and reactivity. scirp.orgrsc.org By solving approximations of the Schrödinger equation, researchers can obtain the electron density distribution and molecular orbital energies. mdpi.com

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A larger gap suggests higher stability and lower reactivity. nih.gov Global reactivity descriptors such as hardness, softness, and electrophilicity can also be calculated to predict how this compound might interact with other chemical species. scirp.org

These computational methods allow for the comparison of the relative stabilities of different isomers and conformers of this compound. scirp.org By calculating the total electronic energy of various structures, the most energetically favorable conformations can be identified. mdpi.com This information is vital for understanding which shapes the molecule is likely to adopt and how this might influence its properties.

Table 1: Representative Global Reactivity Descriptors

DescriptorDescriptionTypical Application for this compound
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the ability to donate electrons.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the ability to accept electrons.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Relates to the molecule's stability and reactivity. nih.gov
Hardness (η) Resistance to change in electron distribution. scirp.orgPredicts the stability of the molecule.
Softness (S) The inverse of hardness.Measures the ease of electron cloud distortion.
Electrophilicity Index (ω) Measures the stabilization in energy when the system acquires additional electronic charge. scirp.orgPredicts the electrophilic nature of the molecule.

This table is for illustrative purposes; specific values would be obtained from actual quantum chemical calculations on this compound.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics of this compound

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations can reveal its conformational landscape, showing the different shapes the molecule can adopt and the transitions between them. nih.govmdpi.com These simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that describes how the positions and velocities of the atoms change.

By analyzing these trajectories, researchers can identify the most stable and frequently occurring conformations of this compound. biorxiv.org This is crucial because the biological activity of a molecule is often dependent on its three-dimensional shape. nih.gov MD simulations can also provide insights into the flexibility of different parts of the molecule, which can be important for its interaction with biological targets. mdpi.com The simulations can be performed in various environments, such as in a vacuum or in the presence of a solvent, to mimic different physiological conditions. nih.gov

In Silico Docking Studies for Putative Ligand-Target Interactions

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijariie.com In the context of this compound, docking studies can be used to hypothesize how it might interact with biological macromolecules, such as proteins or enzymes. asiapharmaceutics.infonih.gov This method is a cornerstone of computer-aided drug discovery. nih.govresearchgate.net

The process involves placing the three-dimensional structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity. ms-editions.cl The results can identify potential biological targets for this compound and provide a model of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. mdpi.com While docking is a powerful tool for generating hypotheses, the predictions need to be validated by experimental methods. nih.gov

Table 2: Example of a Hypothetical Docking Study Output for this compound

Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Enzyme X-8.5Tyr123, Phe256, Leu345
Receptor Y-7.2Val89, Ile150, Ala201
Protein Z-6.8Ser45, Thr98, Gln112

This table represents hypothetical data to illustrate the type of information obtained from a docking study.

Prediction of Spectroscopic Properties (e.g., NMR, CD, UV-Vis) to Aid Structural Elucidation

Computational methods can be used to predict the spectroscopic properties of molecules, which can be invaluable in confirming their structure. schrodinger.commdpi.com Techniques such as Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and Ultraviolet-Visible (UV-Vis) spectroscopy provide unique fingerprints of a molecule's structure. msu.edumdpi.com

By performing quantum chemical calculations, it is possible to predict the chemical shifts in ¹H and ¹³C NMR spectra. nih.gov These predicted spectra can then be compared with experimental data to confirm the assigned structure of this compound. schrodinger.com Similarly, Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate the electronic transitions that give rise to UV-Vis and CD spectra. nih.gov This is particularly useful for determining the absolute configuration of chiral molecules like this compound.

Reaction Mechanism Elucidation via Computational Approaches (e.g., transition state analysis)

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions. sciforum.net By mapping the potential energy surface of a reaction, researchers can identify the transition states, which are the high-energy structures that connect reactants and products. nih.govims.ac.jp This allows for a detailed understanding of the reaction pathway and the factors that influence its rate. nih.gov

For reactions involving this compound, either in its synthesis or its metabolic transformations, transition state analysis can reveal the bond-breaking and bond-forming events that occur. nih.gov Computational methods can also be used to study the effect of catalysts or different reaction conditions on the reaction mechanism. mdpi.com

Cheminformatics Approaches for Analog Design and Virtual Screening

Cheminformatics combines chemistry, computer science, and information science to analyze and organize chemical data. nih.govu-strasbg.fr In the context of this compound, cheminformatics tools can be used for analog design and virtual screening. frontiersin.org

Analog design involves creating new molecules that are structurally similar to a known active compound, in this case, this compound, with the aim of improving its properties. Cheminformatics methods can be used to generate large libraries of virtual analogs and to predict their properties, such as bioactivity and toxicity. nih.gov

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. chemrxiv.org If a biological target for this compound is known or has been predicted, virtual screening can be used to find other compounds that might have similar or even better activity. frontiersin.org This can significantly accelerate the process of drug discovery. researchgate.net

Emerging Research Directions and Future Perspectives for Isosativene

Integration of Synthetic Biology for Sustainable and Scalable Production of (-)-Isosativene

The sustainable and scalable production of this compound is a key area of emerging research, with synthetic biology offering promising solutions. nih.gov By harnessing the power of engineered microorganisms, researchers are working to develop cell factories capable of producing this compound and other valuable isoprenoids from renewable feedstocks. frontiersin.org This approach circumvents the limitations of traditional chemical synthesis and extraction from natural sources, which are often inefficient and environmentally taxing. frontiersin.org

Synthetic biology enables the design and construction of novel biological systems with customized functionalities. nih.gov In the context of this compound production, this involves engineering metabolic pathways in microbial hosts like Saccharomyces cerevisiae (yeast) and Escherichia coli. frontiersin.orgspringernature.com These microorganisms can be genetically modified to express the necessary enzymes for converting simple sugars into complex molecules like this compound. nih.gov

Key strategies in the synthetic biology toolbox for this purpose include:

Metabolic Engineering: Optimizing native or heterologous metabolic pathways to enhance the flux towards the desired product. This can involve overexpressing key enzymes, deleting competing pathways, and balancing cofactor availability. frontiersin.org

Enzyme Engineering: Modifying the catalytic properties of enzymes to improve their efficiency and specificity for this compound synthesis.

CRISPR-Cas Systems: Utilizing advanced gene-editing tools for precise and efficient modification of the microbial genome. frontiersin.org

The development of microbial cell factories for isoprenoid production has already shown success for various compounds, including the antimalarial drug artemisinin (B1665778) and precursors to the cancer drug Taxol. frontiersin.org These successes provide a strong foundation for applying similar strategies to produce this compound. The goal is to create robust and efficient microbial strains that can produce this compound at high titers, making the process economically viable and sustainable. oecd.orgnih.gov

Table 1: Key Strategies in Synthetic Biology for this compound Production

Strategy Description
Metabolic Engineering Optimizing metabolic pathways to increase the flow of carbon towards this compound.
Enzyme Engineering Modifying enzymes to enhance their catalytic activity and specificity.
CRISPR-Cas Systems Precise genome editing for targeted genetic modifications.
Microbial Host Selection Utilizing well-characterized and robust microorganisms like S. cerevisiae and E. coli.

Development of Novel and High-Throughput Analytical Methodologies for Detection and Quantification

Advancements in analytical chemistry are crucial for the efficient screening of engineered microbial strains and for the quality control of this compound production. The development of novel and high-throughput analytical methods is an active area of research.

Traditional methods for analyzing terpenes, such as gas chromatography-mass spectrometry (GC-MS), while reliable, can be time-consuming, often requiring extensive sample preparation. nih.gov For high-throughput screening of large libraries of enzyme variants or microbial mutants, faster and more direct methods are needed.

Emerging analytical techniques that show promise for the analysis of this compound and other sesquiterpenes include:

Proton Transfer Reaction Mass Spectrometry (PTR-MS): This technique allows for the real-time, direct analysis of volatile organic compounds (VOCs) in the headspace of microbial cultures, minimizing sample preparation and analysis time. nih.gov PTR-MS has been successfully applied to the high-throughput screening of terpene synthase mutants. nih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC offers faster separation times, reduced solvent consumption, and increased peak capacity compared to conventional HPLC, making it suitable for the rapid analysis of complex mixtures. nih.gov

Supercritical Fluid Chromatography (SFC): SFC uses supercritical carbon dioxide as the primary mobile phase, offering a greener alternative to traditional liquid chromatography with reduced organic solvent consumption. mdpi.com

Advanced Hyphenated Techniques: The coupling of liquid chromatography with advanced detection methods like nuclear magnetic resonance (LC-NMR) and high-resolution mass spectrometry (LC-HRMS) provides comprehensive structural and quantitative information. nih.gov

These advanced analytical methods are essential for accelerating the research and development cycle in the synthetic biology of this compound, enabling rapid identification of high-producing strains and optimization of production processes.

Table 2: Comparison of Analytical Techniques for this compound Analysis

Technique Advantages Disadvantages
GC-MS High sensitivity and specificity, well-established. Time-consuming sample preparation, not ideal for high-throughput.
PTR-MS Real-time analysis, minimal sample preparation, high-throughput. May have limitations in isomer differentiation.
UHPLC Fast analysis, low solvent consumption, high resolution. May require derivatization for volatile compounds.
SFC Environmentally friendly, fast separations. Less universally applicable than LC or GC.

Exploration of Unconventional Chemical Reactivity and Catalysis for this compound Derivatization

The unique tricyclic scaffold of this compound presents an attractive starting point for the synthesis of novel and structurally diverse molecules. Research in this area focuses on exploring the unconventional chemical reactivity of the this compound core and developing new catalytic methods for its derivatization.

The functionalization of natural products like this compound can lead to the discovery of new compounds with enhanced or entirely new biological activities. nih.gov Strategies for derivatization can involve targeting the existing functional groups or activating otherwise unreactive C-H bonds within the molecule.

Recent advances in catalysis, including biocatalysis and organocatalysis, offer powerful tools for the selective modification of complex natural products. For example, engineered enzymes can be used to introduce specific functional groups at positions that are difficult to access through traditional chemical synthesis.

The exploration of formal ring distortion strategies, where the core ring structure of a natural product is rearranged, can also lead to the creation of novel molecular scaffolds with unique three-dimensional shapes. researchgate.net This approach, combined with the introduction of new functionalities, can significantly expand the chemical space accessible from the this compound starting material.

Design of Next-Generation Chemical Probes Based on the this compound Scaffold

The structurally complex and stereochemically rich scaffold of this compound makes it an excellent starting point for the design of next-generation chemical probes. dntb.gov.ua These probes are valuable tools in chemical biology for studying complex biological processes and identifying new drug targets.

The design of natural product-based chemical probes often involves the synthesis of derivatives that retain the core pharmacophore of the parent molecule while incorporating a reporter tag (e.g., a fluorescent group or a clickable handle) for detection or target identification. acs.org

By combining the this compound scaffold with fragments from other natural products or synthetic molecules, researchers can create "pseudo-natural products" with novel biological activities. researchgate.net This approach allows for the exploration of new areas of chemical space and the potential discovery of probes that can modulate previously "undruggable" targets.

The development of diverse compound libraries based on the this compound scaffold, coupled with high-throughput screening, can accelerate the discovery of new bioactive molecules and chemical probes.

Role of this compound in Inter-Species Chemical Ecology and Signaling

Volatile organic compounds (VOCs), including sesquiterpenes like this compound, play a crucial role in mediating interactions between different organisms in an ecosystem. frontiersin.org Research into the chemical ecology of this compound aims to understand its function as a signaling molecule in inter-species communication.

Terpenes are known to be involved in a wide range of ecological interactions, including:

Plant-Microbe Interactions: Plants release terpenes that can either attract beneficial microbes or repel pathogens. knaw.nl In turn, soil microorganisms can produce VOCs that influence plant growth and defense. tandfonline.com

Microbe-Microbe Interactions: Fungi and bacteria release volatile terpenes that can inhibit the growth of competing species or act as signaling molecules in symbiotic relationships. plos.orgnih.gov

Plant-Insect Interactions: Plants emit terpenes to attract pollinators, repel herbivores, or attract the natural enemies of herbivores. mdpi.com

While the specific role of this compound in many of these interactions is still under investigation, its presence in various plants and fungi suggests that it likely functions as a semiochemical. derpharmachemica.commdpi.com For instance, the fungus Cochliobolus sativus, a plant pathogen, is known to produce sativene (B1246779), a closely related sesquiterpene. semanticscholar.org Understanding the ecological role of this compound could have implications for agriculture, for example, in the development of new strategies for pest and disease control.

Advanced Materials Science Applications (excluding industrial products/perfumery for focus)

The unique chemical structure of terpenes, including sesquiterpenes like this compound, makes them promising renewable building blocks for the synthesis of advanced materials. researchgate.net Research in this area is focused on developing novel polymers and materials with unique properties derived from these natural products.

Terpene-based polymers are being explored for a variety of applications, including:

Biomedical Materials: The biocompatibility and biodegradability of some terpene-derived polymers make them suitable for applications such as drug delivery systems and tissue engineering scaffolds. researchgate.netmdpi.com

Sustainable Polymers: Terpenes offer a renewable alternative to petroleum-based monomers for the production of plastics, elastomers, and thermosets. taylorfrancis.comresearchgate.net

The polymerization of terpenes can be achieved through various methods, including chain-growth, cationic, and anionic polymerization. taylorfrancis.com The specific properties of the resulting polymer depend on the structure of the terpene monomer and the polymerization technique used.

While the direct polymerization of this compound has not been extensively reported, its functionalized derivatives could serve as valuable monomers for creating novel polymers with tailored properties. The development of terpene-based materials is a rapidly growing field that contributes to the broader goal of a more sustainable and circular economy. acs.org

Conclusion: Synthesizing Knowledge and Guiding Future Inquiry on Isosativene

Recapitulation of Key Discoveries and Advancements in (-)-Isosativene Research

This compound is a sesquiterpenoid characterized by a bridged, polycyclic structure. acs.org Research into this compound has progressed from its initial isolation and characterization to complex chemical syntheses and biosynthetic investigations.

Early studies identified this compound in various natural sources, including the plant Cinnamomum cassia and fungi like Drechslera dematioidea. rsc.orgmdpi.com The unique and complex structure of this compound has made it a compelling target for total synthesis, a challenge that has spurred innovation in synthetic organic chemistry. cdnsciencepub.com Successful synthetic routes have been developed, often employing sophisticated strategies to construct the intricate carbon framework. cdnsciencepub.com

More recent research has shifted towards understanding the biosynthesis of this compound and related sesquiterpenoids. beilstein-journals.org The biosynthetic pathway is believed to branch early from the nerolidyl cation, leading to the formation of the characteristic sativene (B1246779) scaffold. beilstein-journals.org The identification of putative sesquiterpene synthase genes in organisms that produce these compounds opens the door for further exploration into their enzymatic production. beilstein-journals.org

Outlook on Challenges and Opportunities for Continued Scholarly Investigation

The study of this compound, and sesquiterpenes in general, is poised for significant advancement, though several challenges remain.

Challenges:

Synthesis and Production: A primary challenge is the limited availability of this compound from natural sources. numberanalytics.com While chemical synthesis has been achieved, it can be complex and may not be suitable for large-scale production. cdnsciencepub.comopenaccessjournals.com Biomimetic synthesis, which mimics natural biosynthetic pathways, also faces hurdles such as low yields and the difficulty of scaling up production. newswise.com

Structural Complexity: The intricate, three-dimensional structure of sesquiterpenoids like this compound presents difficulties in synthesis and structural modification. newswise.com

Understanding Biological Activity: While many sesquiterpenes exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, the specific biological role and potential applications of this compound are not yet fully understood. numberanalytics.commdpi.comnumberanalytics.comnih.gov

Opportunities:

Biotechnological Production: Advances in synthetic biology and metabolic engineering offer the potential to produce this compound and other sesquiterpenes in engineered microorganisms. numberanalytics.com This could provide a more sustainable and scalable source of these compounds.

Exploration of Derivatives: The development of synthetic and biosynthetic methods allows for the creation of novel derivatives of this compound. acs.orgx-mol.net These new compounds can be screened for enhanced or novel biological activities.

Therapeutic Potential: Given the broad spectrum of pharmacological activities observed in sesquiterpenes, there is a significant opportunity to investigate this compound and its analogs for potential use in medicine, agriculture, and other industries. numberanalytics.commdpi.comnumberanalytics.com

Proposed Framework for Multidisciplinary Collaborations in this compound Research

A comprehensive understanding and exploitation of this compound's potential will require a multidisciplinary approach, integrating expertise from various scientific fields. igi-global.com

Chemistry and Biology: Collaboration between chemists and biologists is crucial. Chemists can focus on developing more efficient synthetic routes and creating a diverse library of this compound analogs. nih.govnih.gov Biologists can investigate the biosynthetic pathways and identify the enzymes involved, which can then be used in biocatalytic or metabolic engineering approaches. researchgate.net

Pharmacology and Medicine: Pharmacological studies are needed to systematically evaluate the biological activities of this compound and its derivatives. nih.gov This involves screening for a wide range of effects to identify potential therapeutic applications. mdpi.comnih.gov

Computational Science: The use of computational modeling, artificial intelligence, and big data can accelerate research by predicting synthetic routes, identifying potential biological targets, and analyzing complex datasets. igi-global.comresearchgate.net

Agricultural Science: Given that some related compounds show phytotoxic or plant-promoting activities, collaborations with agricultural scientists could explore the potential of this compound derivatives in crop protection and enhancement. acs.org

By fostering these interdisciplinary collaborations, researchers can overcome current challenges and unlock the full scientific and commercial potential of this compound and the broader class of sesquiterpenoid natural products.

Q & A

Q. How to address ethical and reproducibility challenges in publishing conflicting data on this compound’s ecological impacts?

  • Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by sharing raw datasets and analytical codes. Use the FINER criteria to ensure research relevance and transparency. Disclose methodological limitations in peer-reviewed publications to contextualize contradictions .

Key Methodological Frameworks

  • PICOT for hypothesis formulation .
  • FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for evaluating research scope .
  • FAIR principles for data sharing and reproducibility .

Tools and Databases

  • Analytical : GC-MS, NMR, CD spectroscopy .
  • Computational : DFT for stereochemical predictions .
  • Literature : SciFinder, PubMed, Web of Science .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.